molecular formula C18H15N5S B12142157 2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine

2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine

Cat. No.: B12142157
M. Wt: 333.4 g/mol
InChI Key: HZGGFLSKFBLMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine is a complex organic compound that features a triazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is a type of click chemistry . This reaction is known for its high yield and regioselectivity. The starting materials often include diethyl (α-azido(benzamido)methyl)phosphonate and 2-naphthyl propiolate .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key metabolic enzymes, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine apart from similar compounds is its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities.

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C18H15N5S/c1-23-17(16-11-19-9-10-20-16)21-22-18(23)24-12-14-7-4-6-13-5-2-3-8-15(13)14/h2-11H,12H2,1H3

InChI Key

HZGGFLSKFBLMFT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.